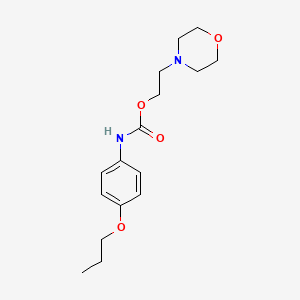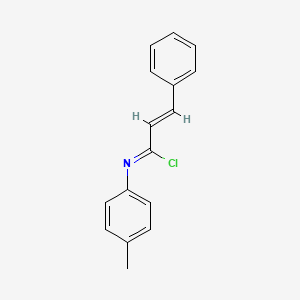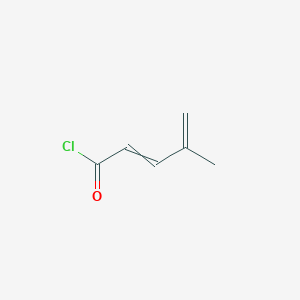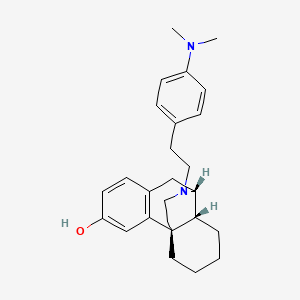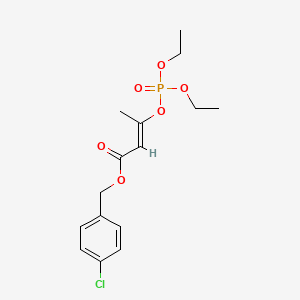
Hydrazinesulfinic acid, 2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazinesulfinic acid, 2-phenyl- is an organic compound characterized by the presence of a hydrazine group attached to a sulfinic acid moiety, with a phenyl group as a substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of hydrazinesulfinic acid, 2-phenyl- typically involves the reaction of phenylhydrazine with sulfur dioxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol and catalysts like glacial acetic acid to facilitate the reaction .
Industrial Production Methods: Industrial production of hydrazinesulfinic acid, 2-phenyl- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Safety measures are crucial due to the toxic nature of hydrazine derivatives .
Analyse Des Réactions Chimiques
Types of Reactions: Hydrazinesulfinic acid, 2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids using oxidizing agents like hydrogen peroxide.
Reduction: It can be reduced to form hydrazine derivatives using reducing agents such as sodium borohydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles like bromine, chlorine under acidic conditions.
Major Products Formed:
Oxidation: Phenylsulfonic acid.
Reduction: Phenylhydrazine.
Substitution: Bromophenylhydrazine, chlorophenylhydrazine.
Applications De Recherche Scientifique
Hydrazinesulfinic acid, 2-phenyl- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: Utilized in the production of dyes, agrochemicals, and polymers .
Mécanisme D'action
The mechanism of action of hydrazinesulfinic acid, 2-phenyl- involves its reactivity with nucleophiles and electrophiles. The hydrazine group can form hydrazones with carbonyl compounds, while the sulfinic acid moiety can participate in redox reactions. The phenyl group enhances the compound’s stability and reactivity by providing resonance stabilization .
Comparaison Avec Des Composés Similaires
Phenylhydrazine: Similar structure but lacks the sulfinic acid group.
Phenylsulfonic Acid: Contains a sulfonic acid group instead of a sulfinic acid group.
Benzene Sulfinic Acid: Lacks the hydrazine group but has a similar sulfinic acid moiety
Uniqueness: Hydrazinesulfinic acid, 2-phenyl- is unique due to the presence of both hydrazine and sulfinic acid groups, which confer distinct reactivity patterns. This dual functionality makes it a versatile reagent in organic synthesis and a valuable compound in various scientific applications.
Propriétés
Numéro CAS |
66003-61-0 |
|---|---|
Formule moléculaire |
C6H8N2O2S |
Poids moléculaire |
172.21 g/mol |
Nom IUPAC |
(2-sulfinohydrazinyl)benzene |
InChI |
InChI=1S/C6H8N2O2S/c9-11(10)8-7-6-4-2-1-3-5-6/h1-5,7-8H,(H,9,10) |
Clé InChI |
XLQABIDPWCBPQB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NNS(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


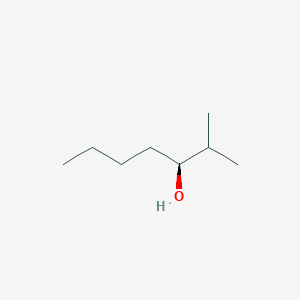
![4-[(2-Carboxyethyl)(phenyl)phosphoryl]benzoic acid](/img/structure/B14483396.png)
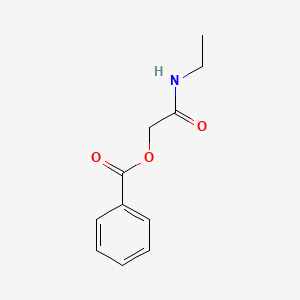
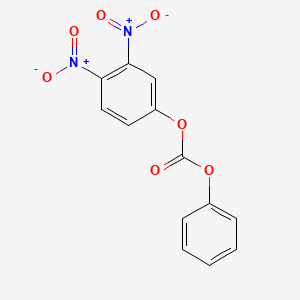

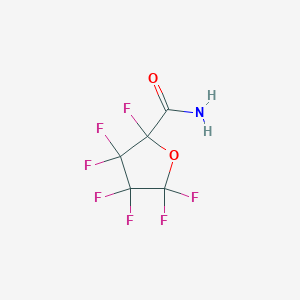
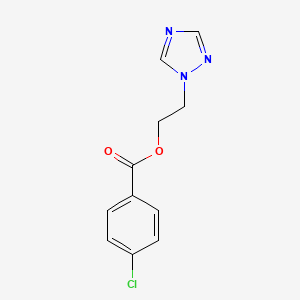
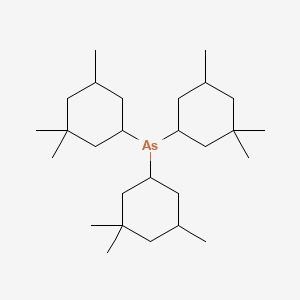
![14-(4-Methylphenyl)-14h-dibenzo[a,j]xanthene](/img/structure/B14483442.png)
